1-Nitropropene
Overview
Description
1-Nitropropene is an organic compound with the molecular formula C₃H₅NO₂ It is a member of the nitroalkene family, characterized by the presence of a nitro group (-NO₂) attached to a carbon-carbon double bond
Biochemical Analysis
Biochemical Properties
It is known that nitroalkanes like 1-Nitropropene can participate in various biochemical reactions
Molecular Mechanism
It is known that nitroalkanes can participate in various chemical reactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitropropene can be synthesized through several methods. One common approach involves the nitration of propene using nitric acid. This reaction typically requires controlled conditions to ensure the selective formation of this compound over other possible nitroalkane isomers.
Industrial Production Methods: Industrial production of this compound often involves the vapor-phase nitration of propane. This process yields a mixture of nitroalkanes, including nitromethane, nitroethane, 1-nitropropane, and 2-nitropropane. The separation and purification of this compound from this mixture are achieved through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Nitropropene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro alcohols or nitro ketones.
Reduction: Reduction of this compound typically yields amines or hydroxylamines, depending on the reducing agent and conditions used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products:
Oxidation: Nitro alcohols, nitro ketones.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted nitroalkenes.
Scientific Research Applications
1-Nitropropene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research into its biological activity has shown potential antimicrobial and antifungal properties.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-nitropropene involves its reactivity with various molecular targets. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations, including reductions and substitutions. In biological systems, its antimicrobial properties are attributed to its ability to disrupt cellular processes by interacting with essential biomolecules .
Comparison with Similar Compounds
1-Nitropropane: An isomer with a similar structure but different reactivity and applications.
2-Nitropropane: Another isomer with distinct chemical properties and uses.
Phenyl-2-nitropropene: A related compound used in the synthesis of pharmaceuticals like amphetamines.
Uniqueness: 1-Nitropropene is unique due to its specific reactivity profile, which makes it suitable for certain synthetic applications that other nitroalkenes may not be as effective for. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, highlights its versatility in organic synthesis.
Properties
IUPAC Name |
(E)-1-nitroprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2/c1-2-3-4(5)6/h2-3H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHXMHKNTLBIPJ-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3156-70-5, 17082-05-2 | |
Record name | Propene, 1-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Nitro-1-propene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1E)-1-nitroprop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-nitropropene?
A1: this compound has the molecular formula C3H5NO2 and a molecular weight of 87.08 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers have used various spectroscopic techniques to characterize this compound, including:
- Proton Nuclear Magnetic Resonance (1H NMR): Provides detailed information about the hydrogen atoms within the molecule, helping to determine its structure and isomeric form (cis or trans). []
- Carbon-13 Nuclear Magnetic Resonance (13C NMR): Offers insights into the carbon backbone of the molecule, aiding in structural elucidation. [, ]
- Infrared Spectroscopy (IR): Reveals information about the functional groups present in the molecule, particularly the nitro group. []
- Mass Spectrometry (MS): Helps determine the molecular weight and fragmentation pattern of the molecule, providing clues about its structure and potential decomposition pathways. [, ]
Q3: What type of reactions is this compound known to undergo?
A3: this compound is a versatile molecule that participates in various reactions, including:
- [2+3] Cycloaddition: This reaction is central to many studies, with this compound acting as a dipolarophile reacting with nitrones to form isoxazolidine rings. This reaction exhibits regio- and stereo-selectivity, influenced by the substituents on both reactants and the reaction conditions. [, , , , , , ]
- Diels-Alder Reactions: While less common than [2+3] cycloadditions, this compound can act as a dienophile in Diels-Alder reactions with dienes like cyclopentadiene, leading to the formation of cyclic products. [, ]
- Michael Addition: As a Michael acceptor, this compound reacts with nucleophiles, particularly carbanions, at the β-carbon, offering a route to functionalized nitroalkanes. [, ]
- Reduction: The nitro group in this compound can be selectively reduced to an amine, providing a pathway to synthesize valuable chiral amines. Notably, biocatalytic reduction using enzymes like pentaerythritol tetranitrate reductase (PETN reductase) exhibits high enantioselectivity. [, , ]
Q4: How does the presence of halogens, like chlorine or fluorine, in this compound derivatives affect their reactivity?
A4: Halogenated 1-nitropropenes, such as 3,3,3-trichloro-1-nitropropene or 3,3,3-trifluoro-1-nitropropene, display altered reactivity compared to their non-halogenated counterparts. The electron-withdrawing nature of halogens influences the electron density distribution within the molecule, making them more reactive towards nucleophilic attack. [, , , , , ]
Q5: Can this compound be used as a building block for synthesizing heterocyclic compounds?
A5: Yes, this compound serves as a valuable precursor in heterocyclic chemistry. For example, it can be converted to acrylonitrile oxide, a reactive intermediate used to synthesize isoxazoles and isoxazolines through [3+2] cycloaddition reactions. [, , , ]
Q6: How have computational methods contributed to understanding the reactivity of this compound?
A6: Computational chemistry plays a crucial role in elucidating reaction mechanisms and predicting the outcome of reactions involving this compound.
- Semi-empirical Methods: Techniques like AM1 and MNDO have been employed to study reaction pathways, transition states, and energy profiles for reactions like [2+3] cycloadditions and thermal decomposition. [, , , , , , ]
- Density Functional Theory (DFT): DFT calculations provide valuable insights into the electronic structure and reactivity of this compound and its derivatives. For instance, DFT has been used to investigate the mechanism of Diels-Alder reactions. []
Q7: What is known about the stability of this compound?
A7: this compound can undergo isomerization, particularly under basic conditions, leading to the formation of 2-nitropropene. [, ] Thermal decomposition pathways have also been studied, revealing the formation of various products depending on the reaction conditions. [, , , ]
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